REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])C)[CH:4]([CH3:6])[CH3:5].ClC(OCC1C=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=1)=O.CN(C)C=[O:27]>>[CH3:9][CH2:7][N:3]([C:4]1[CH:5]=[CH:19][C:18]([NH2:21])=[C:17]([CH3:16])[CH:6]=1)[CH2:2][CH2:1][OH:27]
|
Name
|
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
53 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
purified on a Biotage SP4 System with a SNAP 25 g column
|
Type
|
CUSTOM
|
Details
|
a chloroform methanol gradient, to give a pink product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |